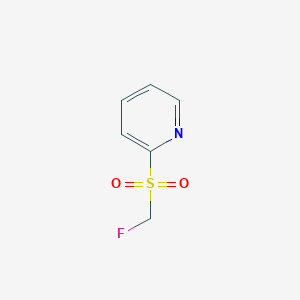

Fluoromethyl 2-pyridyl sulfone

Description

BenchChem offers high-quality Fluoromethyl 2-pyridyl sulfone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fluoromethyl 2-pyridyl sulfone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(fluoromethylsulfonyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO2S/c7-5-11(9,10)6-3-1-2-4-8-6/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCKYDPXAKVBJHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)S(=O)(=O)CF | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Fluoromethyl 2-Pyridyl Sulfone and Its Analogs: A Technical Guide for Advanced Synthesis

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. chemimpex.com [chemimpex.com]

- 3. sioc.cas.cn [sioc.cas.cn]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. books.rsc.org [books.rsc.org]

- 6. Difluoromethyl 2-pyridyl sulfone: a versatile carbonyl gem-difluoroolefination reagent - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. kyberlife.com [kyberlife.com]

- 8. 1365765-53-2 | Fluoromethyl 2-pyridyl sulfone [fluoromart.com]

An In-Depth Technical Guide to the Synthesis and Preparation of Fluoromethyl 2-Pyridyl Sulfone

Abstract

The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, imparting profound effects on a compound's metabolic stability, lipophilicity, and binding affinity.[1][2][3] The fluoromethyl group (-CH₂F) is a particularly valuable motif, and reagents that facilitate its introduction are of high importance to drug discovery professionals.[4] Among these, fluoromethyl 2-pyridyl sulfone has emerged as a versatile and powerful tool. This guide provides a comprehensive overview of the synthesis, preparation, and underlying chemical principles of fluoromethyl 2-pyridyl sulfone, designed for researchers and scientists in the field of drug development. We will explore the primary synthetic pathways, offer detailed experimental protocols, and discuss the mechanistic rationale behind the procedural choices, ensuring a blend of theoretical understanding and practical applicability.

Introduction: The Significance of Fluoromethyl 2-Pyridyl Sulfone

Fluoromethyl 2-pyridyl sulfone is a stable, crystalline solid that serves as a key reagent in various chemical transformations. Its utility primarily stems from its role in nucleophilic fluoromethylation and, notably, in Julia-Kocienski type olefination reactions to produce gem-difluoroalkenes.[5][6][7] The introduction of a fluorinated moiety can dramatically alter the physicochemical and biological properties of a molecule.[1][8] For instance, replacing a vulnerable metabolic site with a strong carbon-fluorine bond can significantly enhance a drug candidate's half-life and bioavailability.[2][3]

The 2-pyridylsulfonyl group is critical to the reagent's efficacy. It acts as an excellent leaving group and its nitrogen atom plays a key role in modulating the reactivity of the α-carbon, making the attached fluoromethyl group transferable under specific reaction conditions.[5][9] This unique combination of stability for handling and tailored reactivity for synthesis makes it an invaluable asset in the medicinal chemist's toolbox.[10]

Core Synthetic Strategy: A Two-Step Approach

The most prevalent and reliable synthesis of fluoromethyl 2-pyridyl sulfone is a two-step process. This strategy is logical and efficient, beginning with the formation of a sulfide precursor, which is then oxidized to the desired sulfone. This approach allows for controlled introduction of the fluoromethyl group and a robust oxidation that typically proceeds in high yield.

The overall synthetic workflow can be visualized as follows:

Caption: General two-step synthesis pathway for fluoromethyl 2-pyridyl sulfone.

Step 1: Synthesis of Fluoromethyl 2-Pyridyl Sulfide

The initial step involves the S-alkylation of 2-mercaptopyridine (also known as pyridine-2-thiol) with a suitable fluoromethylating agent. This is a nucleophilic substitution reaction where the sulfur atom of the thiol acts as the nucleophile.

Mechanism Rationale: 2-Mercaptopyridine exists in tautomeric equilibrium with pyridine-2(1H)-thione. Under basic conditions, the thiol form is deprotonated to form a thiolate anion, which is a potent nucleophile. This anion readily attacks the electrophilic carbon of a fluoromethyl halide (e.g., fluoromethyl bromide or iodide), displacing the halide and forming the C-S bond of the target sulfide. The choice of a relatively mild base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is crucial to prevent side reactions.

Common Reagents for Fluoromethylation:

-

Fluoromethyl Halides (CH₂FX, where X = Br, I): These are classic alkylating agents. Fluoroiodomethane is often preferred for its higher reactivity.[4]

-

Alternative Radical Precursors: While less common for this specific sulfide synthesis, radical-based methods for fluoromethylation are an expanding area of research.[4][11]

Step 2: Oxidation of the Sulfide to Sulfone

Once the fluoromethyl 2-pyridyl sulfide is prepared and purified, the subsequent step is the oxidation of the sulfur atom. This transformation is critical as it converts the sulfide into the sulfone, which is the active form of the reagent for subsequent applications like Julia-Kocienski olefination.

Mechanism Rationale: The oxidation must be sufficiently powerful to convert the sulfide to a sulfone (a total of two oxygen atoms added to the sulfur) but controlled enough to avoid unwanted side reactions, such as oxidation of the pyridine ring. Common oxidizing agents for this purpose include meta-chloroperoxybenzoic acid (m-CPBA) and potassium peroxymonosulfate (Oxone®). Stoichiometry is key; at least two equivalents of the oxidizing agent are required per equivalent of the sulfide to ensure complete conversion to the sulfone. The reaction is typically performed at low temperatures (e.g., 0 °C to room temperature) to manage its exothermic nature and enhance selectivity.

Caption: Stepwise oxidation from sulfide to the final sulfone product.

Detailed Experimental Protocols

The following protocols are presented as self-validating systems, providing clear, step-by-step methodologies adapted from established literature procedures.

Protocol 1: Synthesis of Fluoromethyl 2-Pyridyl Sulfide

| Reagents & Materials | Quantity | M.W. | Moles | Notes |

| 2-Mercaptopyridine | 5.55 g | 111.16 | 50.0 mmol | Handle in a fume hood. |

| Potassium Carbonate (K₂CO₃) | 8.30 g | 138.21 | 60.0 mmol | Anhydrous, finely powdered. |

| Fluoroiodomethane (CH₂FI) | 11.6 g | 145.93 | 79.5 mmol | Light-sensitive, handle with care. |

| Acetone | 200 mL | - | - | Anhydrous grade. |

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-mercaptopyridine (5.55 g, 50.0 mmol) and anhydrous acetone (200 mL).

-

Add finely powdered potassium carbonate (8.30 g, 60.0 mmol) to the suspension.

-

Stir the mixture vigorously at room temperature for 15 minutes.

-

Carefully add fluoroiodomethane (11.6 g, 79.5 mmol) dropwise to the reaction mixture via syringe.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain a crude oil.

-

Purify the crude product by flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to yield fluoromethyl 2-pyridyl sulfide as a pale yellow oil.

Protocol 2: Oxidation to Fluoromethyl 2-Pyridyl Sulfone

| Reagents & Materials | Quantity | M.W. | Moles | Notes |

| Fluoromethyl 2-pyridyl sulfide | 7.15 g | 143.18 | 50.0 mmol | From Protocol 1. |

| m-CPBA (77% max) | 24.6 g | 172.57 | ~110 mmol | Corrosive and an irritant. |

| Dichloromethane (DCM) | 250 mL | - | - | Anhydrous grade. |

| Sat. aq. NaHCO₃ solution | 150 mL | - | - | For workup. |

| Sat. aq. Na₂S₂O₃ solution | 100 mL | - | - | For quenching peroxide. |

Procedure:

-

Dissolve fluoromethyl 2-pyridyl sulfide (7.15 g, 50.0 mmol) in dichloromethane (250 mL) in a 500 mL round-bottom flask and cool the solution to 0 °C in an ice bath.

-

In small portions, carefully add meta-chloroperoxybenzoic acid (m-CPBA, ~110 mmol, 2.2 eq) to the stirred solution over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours (overnight).

-

Monitor the reaction by TLC until the starting sulfide is completely consumed.

-

Quench the reaction by slowly adding saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution (100 mL) to decompose excess peroxide.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 75 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Recrystallize the resulting solid from an appropriate solvent system (e.g., Ethyl Acetate/Hexane) to afford pure fluoromethyl 2-pyridyl sulfone as a white crystalline solid.

Characterization and Data

Proper characterization is essential to confirm the identity and purity of the final product.

| Technique | Expected Observations for Fluoromethyl 2-Pyridyl Sulfone |

| ¹H NMR | A characteristic doublet for the -CH₂F protons (δ ≈ 5.5-6.0 ppm) with a large coupling constant to fluorine (JH-F ≈ 45-50 Hz). Aromatic protons of the pyridyl ring will appear in the δ ≈ 7.8-8.8 ppm region. |

| ¹⁹F NMR | A characteristic triplet for the -CH₂F group (δ ≈ -210 to -220 ppm) due to coupling with the two adjacent protons (JF-H ≈ 45-50 Hz). |

| ¹³C NMR | A doublet for the fluorinated carbon (δ ≈ 80-90 ppm) with a large ¹JC-F coupling constant. Aromatic carbons will appear in the δ ≈ 120-150 ppm region. |

| Mass Spec (MS) | The molecular ion peak [M+H]⁺ should be observed at the expected m/z value. |

| Melting Point | A sharp melting point indicates high purity of the crystalline solid. |

Conclusion

The synthesis of fluoromethyl 2-pyridyl sulfone via a two-step sequence of S-alkylation followed by oxidation is a robust and highly reproducible method. This guide has detailed the rationale behind the synthetic strategy and provided actionable protocols for its implementation in a laboratory setting. The resulting reagent is a cornerstone for modern synthetic and medicinal chemistry, enabling the strategic incorporation of the fluoromethyl motif into complex molecules.[12] By understanding the causality behind the experimental choices—from the selection of the base in the alkylation step to the controlled conditions of the oxidation—researchers can confidently and efficiently prepare this valuable synthetic tool for application in innovative drug discovery programs.

References

-

Kong, T. & Hu, J. (2022). CHAPTER 4: Difluoromethyl 2-Pyridyl Sulfone: A Versatile Reagent for the Synthesis of Organofluorine Compounds. In B. Améduri (Ed.), Perfluoroalkyl Substances Synthesis, Applications, Challenges and Regulations (pp. 113-145). The Royal Society of Chemistry. [Source]([Link]. Br-9781839166981-chapter-4.xhtml)

-

ResearchGate. (n.d.). CHAPTER 4. Difluoromethyl 2-Pyridyl Sulfone: A Versatile Reagent for the Synthesis of Organofluorine Compounds | Request PDF. Retrieved from ResearchGate.

-

Organic Chemistry Portal. (n.d.). Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones. Retrieved from Organic Chemistry Portal.

-

Zhao, Y., Huang, W., Zhu, L., & Hu, J. (2010). Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones. Organic Letters, 12(7), 1444–1447.

-

Chem-Impex. (n.d.). Difluoromethyl 2-pyridyl sulfone. Retrieved from Chem-Impex.

-

Zhao, Y., Huang, W., Zhu, L., & Hu, J. (2010). Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones. ACS Publications.

-

Hu, M., Ni, C., & Hu, J. (2011). From Difluoromethyl 2-Pyridyl Sulfone to Difluorinated Sulfonates: A Protocol for Nucleophilic Difluoro(sulfonato)methylation. Angewandte Chemie International Edition, 50(19), 4433-4437.

-

Giménez-Gómez, P., et al. (2021). C–H Halogenation of Pyridyl Sulfides Avoiding the Sulfur Oxidation: A Direct Catalytic Access to Sulfanyl Polyhalides and Polyaromatics. ACS Omega, 6(43), 29013–29023.

-

ChemicalBook. (n.d.). 2-MERCAPTO-5-(TRIFLUOROMETHYL)PYRIDINE. Retrieved from ChemicalBook.

-

Sigma-Aldrich. (n.d.). 5-(Trifluoromethyl)pyridine-2-thiol 97. Retrieved from Sigma-Aldrich.

-

Lrest, et al. (2022). Radical Fluoromethylation Enabled by Cobalamin-Dependent Radical SAM Enzymes. Journal of the American Chemical Society, 144(37), 16865–16870.

-

Szcześniak, M., et al. (2020). Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry. Angewandte Chemie International Edition, 59(31), 12688-12702.

-

Pretze, M., et al. (2007). Synthesis procedure for routine production of 2-[18F]fluoro-3-(2(S)-azetidinylmethoxy)pyridine (2-[18F]F-A-85380). Applied Radiation and Isotopes, 65(11), 1244-1248.

-

Unknown Author. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science, 7(2), 154-160.

-

Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds. Retrieved from Google Patents.

-

Organic Syntheses. (2021). Preparation of (Bis)Cationic Nitrogen-Ligated I(III) Reagents: Synthesis of 2 and [(4-CF3-pyridine)2IPh](O. Retrieved from Organic Syntheses.

-

Silvi, M., et al. (2021). Visible light-mediated radical fluoromethylation via halogen atom transfer activation of fluoroiodomethane. Nature Communications, 12(1), 5323.

-

ResearchGate. (n.d.). Role of Fluorine in Drug Design and Drug Action | Request PDF. Retrieved from ResearchGate.

-

MDPI. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI.

-

European Patent Office. (n.d.). Process for the preparation of fluorinated pyridines - EP 0192287 A2. Retrieved from Google Patents.

-

Atzori, A., et al. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances, 10(52), 31213-31219.

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Visible light-mediated radical fluoromethylation via halogen atom transfer activation of fluoroiodomethane - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones [organic-chemistry.org]

- 6. sioc.cas.cn [sioc.cas.cn]

- 7. pubs.acs.org [pubs.acs.org]

- 8. books.rsc.org [books.rsc.org]

- 9. sioc.cas.cn [sioc.cas.cn]

- 10. chemimpex.com [chemimpex.com]

- 11. Radical Fluoromethylation Enabled by Cobalamin-Dependent Radical SAM Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Fluoromethyl 2-Pyridyl Sulfone: A Technical Guide to Its Structure, Mechanism, and Application as a Covalent Warhead

Abstract

Fluoromethyl 2-pyridyl sulfone and its derivatives have emerged as a compelling class of chemical tools and potential therapeutic agents, primarily due to their unique reactivity profile as covalent modifiers of biological macromolecules. This guide provides an in-depth analysis of the structure, physicochemical properties, and, most critically, the nuanced mechanism of action of this sulfone. Departing from simple substitution paradigms, we elucidate the base-mediated Elimination-Addition pathway involving the generation of a highly reactive fluorosulfene intermediate. This guide details the synthetic accessibility of these compounds, their applications in drug discovery as tunable covalent warheads, and provides validated, step-by-step protocols for their synthesis and reactivity assessment. This document is intended for researchers and professionals in chemical biology and drug development seeking to leverage this versatile chemical entity for targeted covalent inhibition.

Introduction: The Rise of Tunable Covalent Modifiers

The paradigm of drug discovery has seen a resurgence in the development of covalent inhibitors, which offer distinct advantages in potency, duration of action, and the ability to target challenging proteins.[1][2][3] The efficacy of a covalent inhibitor is critically dependent on the nature of its "warhead"—the electrophilic functional group designed to react with a specific nucleophilic amino acid residue on the target protein.[1][3] While classic warheads like acrylamides and chloroacetamides have been invaluable, the field is continually searching for novel reactive groups with tunable reactivity and improved selectivity profiles.

Fluoromethyl 2-pyridyl sulfone enters this landscape as a sophisticated and versatile electrophilic warhead. Its structure is deceptively simple, yet it harbors a unique chemical potential that allows for a highly specific and controllable reaction mechanism. Unlike typical aromatic sulfones that participate in direct nucleophilic aromatic substitution (SNAr), fluoromethyl 2-pyridyl sulfone operates through a more complex pathway that can be finely modulated by the local environment, making it an intelligent and responsive tool for probing biological systems.[4] This guide will dissect the core features that make this compound a subject of significant interest.

Structure and Physicochemical Properties

The foundational structure of the parent compound is 2-(fluoromethylsulfonyl)pyridine. The key to its utility lies in the synergistic interplay between its three core components:

-

Fluoromethyl Group (-CH₂F): The highly electronegative fluorine atom imparts significant acidity to the adjacent methylene protons. This acidification is the critical first step in its activation mechanism.

-

Sulfone Group (-SO₂-): This powerful electron-withdrawing group further enhances the acidity of the α-protons and activates the 2-pyridyl ring, making it an excellent leaving group.

-

2-Pyridyl Group: This heterocyclic ring is not merely a scaffold but an integral part of the reaction. It functions as a superb leaving group, particularly after protonation or coordination, and its electronic properties can be modified to tune reactivity.

Table 1: Physicochemical Properties of Fluoromethyl 2-Pyridyl Sulfone Analogs

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |

| Fluoromethyl 2-pyridyl sulfone | C₆H₆FNO₂S | 175.18 | Not specified | 1365765-53-2[5] |

| Difluoromethyl 2-pyridyl sulfone | C₆H₅F₂NO₂S | 193.17 | White to off-white powder[6] | 1219454-89-3[7] |

Note: Data for the monofluorinated analog is less common in commercial sources than its widely used difluoro- counterpart, which serves as a benchmark for reactivity studies.

The difluoromethyl analog, often called the "Hu Reagent," is a stable, crystalline solid that is easy to handle, making it highly practical for laboratory use.[8]

The Core Mechanism: E1cb-Mediated Fluorosulfene Generation

The reactivity of fluoromethyl 2-pyridyl sulfone toward biological nucleophiles is not a straightforward substitution. Instead, it proceeds via a sophisticated Elimination-Conjugate Base (E1cb) mechanism, which generates a transient, highly electrophilic fluorosulfene intermediate (FCH=SO₂).[9] This pathway is crucial for its function as a covalent warhead.

The process can be broken down into three key steps:

-

Proton Abstraction: A base abstracts a proton from the carbon atom situated between the fluorine and the sulfone group. The pKa of this proton is significantly lowered by the inductive effects of the adjacent electron-withdrawing groups. In a biological context, this base can be a buffer component or a basic amino acid residue in the protein's active site.

-

Formation of a Stabilized Carbanion: The abstraction results in a carbanion intermediate. This intermediate is stabilized by resonance and the inductive pull of the sulfonyl group.

-

Elimination of the Leaving Group to Form Fluorosulfene: The carbanion rapidly eliminates the 2-pyridyl sulfone moiety, which is an excellent leaving group. This elimination step generates the highly reactive fluorosulfene species.

-

Nucleophilic Trapping: The fluorosulfene is an extremely potent electrophile. A nearby nucleophilic residue from the target protein (typically a cysteine thiolate or a lysine amine) immediately attacks the sulfur atom of the sulfene. This "trapping" reaction is very rapid and forms a stable covalent sulfonamide or thiosulfonate bond, respectively.

This multi-step mechanism confers a layer of "programmability" to the warhead. Its activation is dependent on the basicity of the local microenvironment, offering a potential mechanism for achieving selectivity for target proteins that can facilitate the initial proton abstraction step.

Sources

- 1. The expanding repertoire of covalent warheads for drug discovery [ouci.dntb.gov.ua]

- 2. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1365765-53-2 | Fluoromethyl 2-pyridyl sulfone [fluoromart.com]

- 6. chemimpex.com [chemimpex.com]

- 7. chemscene.com [chemscene.com]

- 8. Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones [organic-chemistry.org]

- 9. Sulfene - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to GSK2830371: A First-in-Class Allosteric Inhibitor of Wip1 Phosphatase

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2830371 is a first-in-class, orally active, and highly selective allosteric inhibitor of Wild-type p53-induced phosphatase 1 (Wip1), also known as protein phosphatase magnesium-dependent 1 delta (PPM1D).[1] Identified through a high-throughput screening campaign, GSK2830371 represents a significant advancement in the pursuit of targeted cancer therapies.[1] Wip1 is a serine/threonine phosphatase that acts as a critical negative regulator of the DNA damage response (DDR) and other cellular stress signaling pathways.[1] Overexpression and amplification of the PPM1D gene are implicated in a variety of human cancers, making Wip1 an attractive therapeutic target.[1] This guide provides a comprehensive overview of the discovery, mechanism of action, preclinical evaluation, and future outlook for GSK2830371 and its analogs.

Mechanism of Action: Allosteric Inhibition of a Key Oncogenic Phosphatase

GSK2830371 employs a unique allosteric mechanism of inhibition, binding to a "flap" subdomain adjacent to the active site of Wip1.[1] This binding event locks the phosphatase in an inactive conformation, preventing it from dephosphorylating its downstream targets.[2] This allosteric approach confers high selectivity for Wip1 over other phosphatases.[1][2]

The primary consequence of Wip1 inhibition by GSK2830371 is the stabilization and activation of the p53 tumor suppressor pathway.[3][4] Wip1 normally dephosphorylates and inactivates key proteins in the DNA damage response pathway, including p53 at Serine 15 (Ser15) and Checkpoint Kinase 2 (Chk2) at Threonine 68 (T68).[5][6] By inhibiting Wip1, GSK2830371 leads to the sustained phosphorylation of these and other substrates, such as ATM and γH2AX, ultimately promoting p53-mediated cell cycle arrest, apoptosis, and senescence in cancer cells with wild-type p53.[5][6]

Figure 1: Simplified signaling pathway illustrating the mechanism of action of GSK2830371.

Preclinical Efficacy and In Vitro Activity

GSK2830371 has demonstrated potent and selective inhibitory activity against Wip1 in various preclinical models.

| Parameter | Value | Assay/Cell Line | Reference |

| IC₅₀ (Wip1) | 6 nM | Dephosphorylation of FDP | [5] |

| IC₅₀ (Wip1) | 13 nM | Dephosphorylation of phospho-p38 MAPK (T180) | [5][6] |

| GI₅₀ | 2.65 µM ± 0.54 (SEM) | MCF-7 (breast carcinoma) | [4][5] |

Table 1: In vitro potency and growth inhibitory activity of GSK2830371.

Studies have shown that treatment of cancer cell lines with amplified PPM1D and wild-type TP53, such as MCF-7 (breast cancer) and MX-1 (breast carcinoma), with GSK2830371 leads to a concentration-dependent increase in the phosphorylation of Wip1 substrates and inhibition of cell growth.[5][6] Conversely, in cancer cells with mutant p53, such as BT-474 (breast ductal carcinoma), GSK2830371 has no effect on colony formation, highlighting the p53-dependent nature of its anti-proliferative effects.[6]

Furthermore, GSK2830371 has been shown to potentiate the effects of other anti-cancer agents, such as MDM2 inhibitors (e.g., Nutlin-3, RG7388, HDM201).[3][4][7][8] This combination strategy leads to enhanced p53 activation and can overcome resistance to MDM2 inhibitors alone.[4][8]

In Vivo Pharmacodynamics and Anti-Tumor Activity

In vivo studies using xenograft models have confirmed the anti-tumor activity of GSK2830371. Oral administration of GSK2830371 in mice bearing DOHH2 (non-Hodgkin's B-cell lymphoma) tumor xenografts resulted in increased phosphorylation of Chk2 (T68) and p53 (S15) and a decrease in Wip1 protein concentrations in the tumors.[5][6]

| Dosing Regimen | Tumor Growth Inhibition | Tumor Model | Reference |

| 150 mg/kg BID (twice daily) for 14 days | 41% | DOHH2 xenograft | [5][6] |

| 150 mg/kg TID (thrice daily) for 14 days | 68% | DOHH2 xenograft | [5][6] |

| 75 mg/kg BID (twice daily) for 14 days | Comparable to 150 mg/kg BID | DOHH2 xenograft | [5] |

Table 2: In vivo anti-tumor efficacy of GSK2830371.

Challenges and Future Directions: Overcoming Pharmacokinetic Limitations

Despite its promising preclinical activity, the development of GSK2830371 has been hampered by its poor pharmacokinetic (PK) properties, specifically a short half-life.[2][6] These limitations have prevented its progression into clinical development.[2]

Current research efforts are focused on identifying new PPM1D inhibitors with improved PK profiles.[2] Alternative screening approaches are being explored to find compounds that bind to different sites on the Wip1 protein, which may overcome the inherent PK-efficacy trade-offs observed with compounds binding to the same allosteric site as GSK2830371.[2] The development of deuterated analogs, such as GSK2830371-d4, is one strategy that has been investigated to enhance metabolic stability.[1]

Experimental Protocols

Cell-Based Growth Inhibition Assay

-

Cell Seeding: Plate cancer cells (e.g., MCF-7) in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of GSK2830371 in culture medium. Add the different concentrations of the compound to the cells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 72 or 96 hours) at 37°C in a humidified incubator with 5% CO₂.

-

Viability Assessment: Measure cell viability using a suitable assay, such as the CCK-8 assay or MTT assay, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the vehicle control. Determine the GI₅₀ value by fitting the data to a dose-response curve.

Figure 2: Workflow for a cell-based growth inhibition assay.

Immunoblotting for Phospho-Protein Analysis

-

Cell Lysis: Treat cells with GSK2830371 for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Western Blotting: Transfer the separated proteins to a PVDF membrane.

-

Antibody Incubation: Block the membrane and then incubate with primary antibodies specific for phosphorylated proteins (e.g., phospho-p53 Ser15, phospho-Chk2 T68) and total proteins.

-

Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Figure 3: General workflow for immunoblotting analysis.

Conclusion

GSK2830371 is a pioneering molecule that has validated Wip1 phosphatase as a druggable target in oncology. Its allosteric mechanism of action provides a high degree of selectivity, and its ability to activate the p53 pathway has shown significant promise in preclinical cancer models. While the pharmacokinetic limitations of GSK2830371 have posed a challenge to its clinical translation, the foundational knowledge gained from its discovery and characterization continues to guide the development of a new generation of Wip1 inhibitors with improved drug-like properties. The therapeutic potential of targeting this critical node in the DNA damage response pathway remains an exciting and active area of research in the quest for more effective cancer treatments.

References

- An In-depth Technical Guide to the Discovery and Synthesis of GSK2830371 and its Deuterated Analog, GSK2830371-d4 - Benchchem. (URL: )

- Identification of Small Molecule Inhibitors of PPM1D Using a Novel Drug Discovery Pl

- GSK 2830371 | Wip1 Phosphatase Inhibitor - MedchemExpress.com. (URL: )

- Generation of allosteric small-molecule phosphatase inhibitors for the tre

- In vitro and in vivo study of GSK2830371 and RG7388 combin

- Chemical inhibition of wild-type p53 induced phosphatase 1 (WIP1/PPM1D) by GSK2830371 potentiates the sensitivity to MDM2 inhibitors in a p53-dependent manner - PMC - NIH. (URL: )

- Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3 - PMC. (URL: )

- The PPM1D inhibitor GSK2830371 induces cell cycle arrest and apoptosis...

- WIP1 Inhibition by GSK2830371 Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells - MDPI. (URL: )

- Chemical Inhibition of Wild-Type p53-Induced Phosphatase 1 (WIP1/PPM1D) by GSK2830371 Potentiates the Sensitivity to MDM2 Inhibitors in a p53-Dependent Manner - PubMed. (URL: )

- Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3 - PubMed. (URL: _)

- WIP1 Inhibition by GSK2830371 Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells - PMC - NIH. (URL: )

- Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3 | Oncotarget. (URL: )

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Identification of Small Molecule Inhibitors of PPM1D Using a Novel Drug Discovery Platform - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro and in vivo study of GSK2830371 and RG7388 combination in liver adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemical inhibition of wild-type p53 induced phosphatase 1 (WIP1/PPM1D) by GSK2830371 potentiates the sensitivity to MDM2 inhibitors in a p53-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. | BioWorld [bioworld.com]

- 7. WIP1 Inhibition by GSK2830371 Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells | MDPI [mdpi.com]

- 8. Chemical Inhibition of Wild-Type p53-Induced Phosphatase 1 (WIP1/PPM1D) by GSK2830371 Potentiates the Sensitivity to MDM2 Inhibitors in a p53-Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]

molecular weight of Fluoromethyl 2-pyridyl sulfone

An In-Depth Technical Guide to Fluoromethyl 2-Pyridyl Sulfone: A Versatile Fluorinating Reagent in Modern Drug Discovery

Abstract

Fluoromethyl 2-pyridyl sulfone, also known commercially as Hu's Reagent, has emerged as a cornerstone in modern synthetic chemistry, particularly for the introduction of fluorine-containing moieties into complex molecules. Its unique reactivity profile allows it to serve as a highly efficient reagent for gem-difluoroolefination, a critical transformation in the synthesis of novel therapeutic and agrochemical agents. The strategic incorporation of fluorine can dramatically alter the physicochemical and biological properties of a molecule, often leading to enhanced metabolic stability, binding affinity, and bioavailability.[1][2][3] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core properties, synthesis, and applications of Fluoromethyl 2-pyridyl sulfone, with a focus on its mechanistic underpinnings and practical experimental protocols.

Introduction: The Strategic Imperative of Fluorination

In the landscape of contemporary drug discovery, fluorine has become an indispensable element.[3] Its introduction into a molecular scaffold can profoundly influence key pharmacological parameters. The high electronegativity and small van der Waals radius of fluorine allow it to act as a bioisostere for hydrogen or a hydroxyl group, while fundamentally altering local electronic properties, pKa, and conformational preferences.[4] These modifications can lead to significant improvements in a drug candidate's potency and metabolic stability.[1][2]

Concurrently, the sulfone moiety is a well-established pharmacophore present in numerous FDA-approved drugs.[5][6] Fluoromethyl 2-pyridyl sulfone uniquely combines the benefits of both structural motifs. First reported in 2010 by Hu's group, this reagent provides a robust and practical solution for the synthesis of gem-difluoroalkenes from simple carbonyl compounds via a Julia-Kocienski type reaction.[1][7] The gem-difluoroalkene functionality is a recognized bioisostere of the carbonyl group, making it an invaluable tool for designing potent enzyme inhibitors and other bioactive molecules.[1][7] This guide serves to consolidate the technical knowledge surrounding this versatile reagent, empowering scientists to leverage its full potential in their research endeavors.

Physicochemical and Structural Characteristics

Fluoromethyl 2-pyridyl sulfone is a stable, crystalline solid that can be handled under standard laboratory conditions, making it a practical and accessible reagent.[1] Its key properties are summarized below for quick reference.

| Property | Value | Reference(s) |

| Molecular Weight | 193.17 g/mol | [8][9] |

| Molecular Formula | C₆H₅F₂NO₂S | [8][9][10] |

| CAS Number | 1219454-89-3 | [1][8][9] |

| Synonyms | 2-(Difluoromethylsulfonyl)pyridine, 2-PySO₂CF₂H, Hu Reagent | [8][11] |

| Appearance | White to off-white or pale yellow powder | [8] |

| Melting Point | 44 - 49 °C | [8] |

| Purity | ≥97% (HPLC) | [8] |

| Storage | Store at room temperature | [8][9] |

Synthesis of Fluoromethyl 2-pyridyl sulfone

The reagent can be readily prepared via a robust two-step procedure starting from commercially available pyridine-2-thiol.[1] This process involves the formation of a sulfide intermediate, followed by an oxidation step to yield the final sulfone product.

Caption: Two-step synthesis of Fluoromethyl 2-pyridyl sulfone.

Detailed Synthesis Protocol

The following protocol is a representative procedure for the synthesis of Fluoromethyl 2-pyridyl sulfone.[1]

Step 1: Synthesis of Difluoromethyl 2-pyridyl sulfide

-

To a solution of pyridine-2-thiol in a suitable solvent (e.g., DMF), add a base (e.g., potassium carbonate).

-

Introduce a difluorocarbene precursor, such as chlorodifluoromethane (CHClF₂), into the reaction mixture at an appropriate temperature.

-

Allow the reaction to proceed until completion, monitored by TLC or GC-MS.

-

Upon completion, perform an aqueous workup and extract the product with an organic solvent.

-

Purify the crude product via column chromatography to yield difluoromethyl 2-pyridyl sulfide.

Step 2: Oxidation to Fluoromethyl 2-pyridyl sulfone

-

Dissolve the difluoromethyl 2-pyridyl sulfide from Step 1 in a suitable solvent (e.g., dichloromethane).

-

Cool the solution in an ice bath.

-

Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise to the solution.

-

Monitor the reaction by TLC. The reaction is typically complete within a few hours.

-

Quench the reaction with a reducing agent solution (e.g., sodium thiosulfate).

-

Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude product can be purified by recrystallization or column chromatography to afford Fluoromethyl 2-pyridyl sulfone as a crystalline solid.[1]

Core Application: The Julia-Kocienski gem-Difluoroolefination

The primary application of Fluoromethyl 2-pyridyl sulfone is its role as a superior reagent for the one-pot deoxygenative gem-difluoroolefination of aldehydes and ketones.[7] This reaction provides direct access to gem-difluoroalkenes, which are of high value in medicinal chemistry.

Mechanistic Rationale and Proposed Pathway

The reaction proceeds via a Julia-Kocienski mechanism.[7] The choice of the 2-pyridyl group is critical; it facilitates the initial nucleophilic addition and acts as an excellent leaving group in the final elimination step.[1]

The proposed mechanism involves three key stages:

-

Condensation: The sulfone is deprotonated by a strong base, and the resulting carbanion attacks the carbonyl compound to form an alkoxide adduct.

-

Rearrangement: The initial adduct rearranges to a more stable sulfinate salt intermediate. This intermediate is relatively stable under basic conditions.[7]

-

Elimination: Upon acidic workup (protonation of the pyridine nitrogen), the leaving group ability of the 2-pyridyloxy moiety is enhanced, triggering a rapid decomposition of the sulfinate to yield the final gem-difluoroalkene product, sulfur dioxide, and 2-pyridone.[7]

Caption: Proposed mechanism for the Julia-Kocienski gem-difluoroolefination.

Self-Validating Experimental Protocol

This protocol describes a general procedure for the gem-difluoroolefination of a carbonyl compound. The careful control of temperature is crucial for achieving high yields and minimizing side reactions.[1][7]

Objective: To synthesize a gem-difluoroalkene from a representative aldehyde or ketone.

Materials:

-

Fluoromethyl 2-pyridyl sulfone (1.0 equiv)

-

Carbonyl compound (aldehyde or ketone, 1.2 equiv)

-

Potassium tert-butoxide (t-BuOK, 1.8 equiv)

-

Anhydrous Dimethylformamide (DMF)

-

3 M Hydrochloric acid (HCl)

-

Standard glassware for anhydrous reactions (Schlenk flask, nitrogen line, syringes)

Procedure:

-

Reaction Setup: Under a nitrogen atmosphere, add Fluoromethyl 2-pyridyl sulfone (1.0 equiv) and the carbonyl compound (1.2 equiv) to a Schlenk flask containing anhydrous DMF.

-

Cooling: Cool the reaction mixture to -50 °C using a suitable cooling bath (e.g., dry ice/acetone). Causality Note: This low temperature is critical to control the reactivity of the generated carbanion and prevent undesired side reactions.

-

Base Addition: Slowly add a solution of t-BuOK (1.8 equiv) in DMF dropwise to the reaction mixture over 10-15 minutes, maintaining the internal temperature below -45 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to -40 °C and stir for an additional 15 minutes. Self-Validation: Reaction progress can be monitored by thin-layer chromatography (TLC) if a suitable staining method is available for the product.

-

Quenching: While maintaining the temperature at -40 °C, carefully quench the reaction by the slow addition of pre-cooled 3 M HCl. Causality Note: Quenching at low temperature is essential to ensure the controlled decomposition of the sulfinate intermediate and prevent degradation of the acid-sensitive product.

-

Workup: Allow the mixture to warm to room temperature. Add water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether) three times.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure gem-difluoroalkene.

Expanded Synthetic Utility & Strategic Value in Drug Discovery

Beyond its flagship role in olefination, Fluoromethyl 2-pyridyl sulfone is a versatile reagent with broader applications, including nucleophilic difluoromethylation and 2-pyridination reactions.[1] This versatility makes it an invaluable tool in the drug discovery pipeline.

The ability to readily install a gem-difluoro group allows medicinal chemists to:

-

Enhance Metabolic Stability: Replacing a metabolically labile carbonyl group with the isosteric and robust gem-difluoroalkene can block oxidative metabolism at that position, prolonging the half-life of a drug candidate.[1]

-

Modulate Receptor Binding: The altered electronics and conformational properties of the difluorinated analogue can lead to improved binding affinity and selectivity for the target protein.[3][4]

-

Improve Physicochemical Properties: Fluorination often increases lipophilicity, which can enhance membrane permeability and improve oral bioavailability.[2]

This reagent serves as a key building block in the synthesis of complex pharmaceuticals and advanced agrochemicals, enabling the creation of novel molecular architectures with improved efficacy and safety profiles.[8]

Conclusion

Fluoromethyl 2-pyridyl sulfone has proven to be a transformative reagent in organic synthesis. Its stability, accessibility, and high efficiency in the Julia-Kocienski gem-difluoroolefination reaction provide a direct and powerful method for incorporating the valuable difluoromethylene group into diverse molecular scaffolds. For researchers in drug discovery and development, mastering the application of this reagent opens new avenues for lead optimization and the design of next-generation therapeutics. Its continued exploration promises to yield further innovations in synthetic and medicinal chemistry.

References

-

Kong, T., & Hu, J. (2022). Difluoromethyl 2-Pyridyl Sulfone: A Versatile Reagent for the Synthesis of Organofluorine Compounds. In Perfluoroalkyl Substances Synthesis, Applications, Challenges and Regulations. The Royal Society of Chemistry.

-

Li, J., et al. (2022). Difluoromethyl 2-Pyridyl Sulfoximine: A Stereoselective Nucleophilic Reagent for Difluoro(aminosulfinyl)methylation and Difluoro(aminosulfonyl)methylation. CCS Chemistry.

-

Hu, J., et al. (2010). Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones. Organic Letters.

-

Chem-Impex International. (n.d.). Difluoromethyl 2-pyridyl sulfone. Retrieved January 6, 2026, from

-

ChemScene. (n.d.). Difluoromethyl 2-pyridyl sulfone. Retrieved January 6, 2026, from

-

Guidechem. (n.d.). Difluoromethyl 2-pyridyl sulfone 1219454-89-3 wiki. Retrieved January 6, 2026, from

-

Sigma-Aldrich. (n.d.). Difluoromethyl 2-pyridyl sulfone. Retrieved January 6, 2026, from

-

Singh, S., & Singh, P. P. (2025). Role of Fluorine in Drug Design and Drug Action. ResearchGate.

-

Terry, L. A., & Brown, G. D. (2024). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI.

-

Emami, S., & Falahati, M. (2022). Recent applications of vinyl sulfone motif in drug design and discovery. European Journal of Medicinal Chemistry.

-

Meanwell, N. A. (2023). Fluorine in drug discovery: Role, design and case studies. Journal of Chemical Information and Modeling.

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. mdpi.com [mdpi.com]

- 5. chinesechemsoc.org [chinesechemsoc.org]

- 6. Recent applications of vinyl sulfone motif in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chemimpex.com [chemimpex.com]

- 9. chemscene.com [chemscene.com]

- 10. Page loading... [guidechem.com]

- 11. Difluoromethyl 2-pyridyl sulfone 97 HPLC 1219454-89-3 [sigmaaldrich.com]

An In-depth Technical Guide to the Solubility and Stability of Fluoromethyl 2-pyridyl sulfone

Foreword: Navigating the Physicochemical Landscape of a Key Synthetic Reagent

Fluoromethyl 2-pyridyl sulfone has emerged as a reagent of significant interest, particularly in the realm of medicinal chemistry and drug discovery. Its utility in the Julia-Kocienski olefination for the synthesis of gem-difluoroalkenes has positioned it as a valuable tool for introducing the difluoromethyl moiety into complex molecules.[1][2] The incorporation of fluorine is a well-established strategy to modulate the metabolic stability, lipophilicity, and binding affinity of drug candidates.[3] However, the successful application of any reagent in a discovery or development workflow is critically dependent on a thorough understanding of its fundamental physicochemical properties. This guide provides a comprehensive exploration of the solubility and stability of Fluoromethyl 2-pyridyl sulfone, offering both foundational knowledge and actionable experimental protocols for researchers, scientists, and drug development professionals. Our focus extends beyond mere data presentation to elucidate the underlying chemical principles and provide the "why" behind the "how," ensuring a robust and reliable application of this versatile reagent.

Core Physicochemical Properties and Structural Rationale

Fluoromethyl 2-pyridyl sulfone is a crystalline solid at room temperature.[1] Its structure, featuring a polar sulfonyl group, an aromatic pyridine ring, and a highly electronegative fluoromethyl group, dictates its solubility and stability characteristics. The sulfonyl group acts as a strong hydrogen bond acceptor, while the pyridine nitrogen introduces a basic character and potential for protonation.[4] The difluoromethyl group, while contributing to the molecule's synthetic utility, also influences its electronic properties and potential degradation pathways.

| Property | Value/Description | Source |

| Chemical Name | 2-(Fluoromethylsulfonyl)pyridine | [5] |

| Molecular Formula | C₆H₅F₂NO₂S | - |

| Molecular Weight | 193.17 g/mol | - |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 47.0 to 51.0 °C | - |

Solubility Profile: A Methodological Approach

Precise, quantitative solubility data for Fluoromethyl 2-pyridyl sulfone is not extensively documented in publicly available literature. Therefore, this section provides a robust framework for determining its solubility in various solvent systems, a critical first step in designing reaction conditions, purification strategies, and formulation studies.

Qualitative Solubility Assessment

A preliminary qualitative assessment is a rapid and resource-efficient way to identify suitable solvents. Based on the principle of "like dissolves like," the polar nature of the sulfonyl and pyridine moieties suggests solubility in polar organic solvents. Pyridine itself is miscible with a broad range of solvents, including water and many organic solvents, due to its polar nature.[6][7]

Recommended Solvents for Screening:

-

Polar Protic: Methanol, Ethanol, Isopropanol, Water

-

Polar Aprotic: Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetone, Ethyl Acetate

-

Nonpolar: Toluene, Hexanes, Dichloromethane (DCM)

Quantitative Solubility Determination: Experimental Protocols

For precise quantification, the equilibrium shake-flask method is the gold standard for determining thermodynamic solubility.[8]

Objective: To determine the thermodynamic solubility of Fluoromethyl 2-pyridyl sulfone in a given solvent at a specified temperature.

Materials:

-

Fluoromethyl 2-pyridyl sulfone

-

Selected analytical-grade solvents

-

Scintillation vials or flasks with screw caps

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

Methodology:

-

Preparation: Add an excess amount of Fluoromethyl 2-pyridyl sulfone to a vial containing a known volume of the solvent of interest (e.g., 5 mL). The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them in a shaker set to a constant temperature (e.g., 25 °C). Agitate for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-to-equilibrium study can be conducted by taking measurements at various time points (e.g., 4, 8, 24, 48 hours) until the concentration in solution plateaus.

-

Sample Collection: After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

-

Quantification: Dilute the filtered solution with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the linear range of a pre-established calibration curve. Analyze the diluted sample by a validated HPLC method to determine the concentration.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor, typically expressed in mg/mL or µg/mL.

Stability Profile: A Forced Degradation Approach

Understanding the stability of Fluoromethyl 2-pyridyl sulfone is paramount for ensuring its quality, purity, and suitability for its intended use. Forced degradation studies, or stress testing, are employed to identify potential degradation pathways and products, which is essential for developing stability-indicating analytical methods.[9][10] The International Council for Harmonisation (ICH) guidelines provide a framework for these studies.

Rationale for Forced Degradation

Forced degradation studies expose the compound to conditions more severe than accelerated stability testing.[9] The goal is to achieve a target degradation of 5-20%.[11] This level of degradation is sufficient to produce and identify the primary degradation products without generating secondary or tertiary degradants that would not be observed under normal storage conditions.

dot

Caption: Workflow for Forced Degradation Studies.

Experimental Protocols for Forced Degradation

The following protocols are designed as a starting point and should be optimized based on the observed rate of degradation. A dark control, kept at the same temperature, should be run in parallel for all conditions to differentiate between thermal and hydrolytic or photolytic degradation.

-

Acidic Conditions: Dissolve the compound in a suitable solvent (e.g., acetonitrile) and dilute with 0.1 M HCl to a final concentration of approximately 1 mg/mL. Store the solution at an elevated temperature (e.g., 60 °C) and analyze samples at appropriate time intervals (e.g., 0, 4, 8, 24, 48 hours).

-

Basic Conditions: Repeat the above procedure using 0.1 M NaOH instead of HCl. Given that sulfones can be susceptible to base-catalyzed reactions, it may be necessary to use milder conditions (e.g., room temperature) to control the rate of degradation.

-

Neutral Conditions: Repeat the procedure using purified water.

-

Dissolve the compound in a suitable solvent and dilute with 3% hydrogen peroxide to a final concentration of approximately 1 mg/mL. Store the solution at room temperature and protect from light. Analyze at appropriate time intervals.

-

Place a known quantity of the solid compound in a vial and store it in an oven at an elevated temperature (e.g., 80 °C). Analyze the solid at various time points by dissolving a portion in a suitable solvent.

-

Expose the solid compound and a solution of the compound to a light source that meets the requirements of ICH Q1B guidelines.[12][13] This typically involves exposure to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[14] A sample protected from light (e.g., wrapped in aluminum foil) should be stored under the same conditions to serve as a dark control.

Analytical Methodology for Stability Assessment

A stability-indicating analytical method is one that can separate the intact compound from its degradation products, allowing for accurate quantification of purity and degradation.[15] Reversed-phase HPLC with UV detection is the most common technique for this purpose.

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient: A linear gradient from 10% to 90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a wavelength of maximum absorbance (to be determined by UV scan, likely around 260-270 nm based on the pyridine chromophore).

-

Column Temperature: 30 °C

This method should be validated for its ability to resolve all degradation peaks from the main peak. Peak purity analysis using a photodiode array (PDA) detector is recommended. For the identification of degradation products, liquid chromatography-mass spectrometry (LC-MS) is an invaluable tool.

dot

Caption: Workflow for Stability-Indicating HPLC Method Development.

Predicted Degradation Pathways

While experimental data is required for confirmation, an understanding of the chemical structure allows for the prediction of likely degradation pathways.

-

Hydrolysis: The sulfonyl group is generally stable to hydrolysis. However, under forcing acidic or basic conditions, cleavage of the C-S bond or reactions involving the pyridine ring could occur.

-

Oxidation: The sulfur atom in the sulfonyl group is in its highest oxidation state (VI) and is therefore resistant to further oxidation. The pyridine ring, however, could be susceptible to oxidation, potentially forming N-oxides.

-

Photodegradation: Aromatic systems can be susceptible to photolytic degradation through various radical mechanisms.

Conclusion and Recommendations

Fluoromethyl 2-pyridyl sulfone is a robust and versatile reagent, yet a comprehensive understanding of its solubility and stability is crucial for its effective and reliable use. This guide provides the necessary framework for researchers to systematically evaluate these properties. It is recommended that solubility is quantitatively determined in commonly used reaction solvents (e.g., THF, DMF, Acetonitrile). Furthermore, a thorough forced degradation study as outlined herein will not only provide critical stability data but also enable the development of a validated, stability-indicating analytical method for quality control and reaction monitoring. By investing in this foundational characterization, researchers can mitigate risks, improve experimental reproducibility, and accelerate the pace of discovery.

References

- BenchChem. (2025). A Comparative Guide to HPLC Methods for the Purity Assessment of Sulfone-Bis-PEG4-acid. BenchChem.

- Lohithasu, D., et al. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.

- Fiveable. (n.d.). Sulfone Definition - Organic Chemistry Key Term. Fiveable.

- Luminos Chemical. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Luminos Chemical.

- Puts, G. J., et al. (2020, August 12). Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. PubMed.

- Puts, G. J., et al. (2020, August 12). Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. MDPI.

- Prakash, G. K. S., et al. (n.d.). Synthesis of Fluoroolefins via Julia-Kocienski Olefination.

- Nanda, R. K., et al. (n.d.). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology.

- European Medicines Agency. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency.

- CD Formulation. (n.d.). Transdermal Formulation Forced Degradation Testing.

- Hu, J., et al. (2022, March 21).

- Alfa Chemistry. (n.d.).

- ECA Academy. (n.d.). ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. ECA Academy.

- Puts, G. J., et al. (2025, October 16). (PDF) Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups.

- Hu, J., et al. (2010, April 2). Difluoromethyl 2-pyridyl sulfone: a new gem-difluoroolefination reagent for aldehydes and ketones. PubMed.

- Aman, W., & Thoma, K. (2003, December). ICH guideline for photostability testing: aspects and directions for use. PubMed.

- U.S. Food and Drug Administration. (2018, August 24). Q1B Photostability Testing of New Drug Substances and Products. U.S.

- IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. IKEV.

- Zhao, Y., et al. (2010, January 14). Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones. Organic Letters.

- Hu, J., et al. (n.d.). Difluoromethyl 2-pyridyl sulfone: a versatile carbonyl gem-difluoroolefination reagent. Organic Chemistry Frontiers (RSC Publishing).

- BenchChem. (2025).

- Bar-Rog, A., & Marek, I. (2024, June 7).

- Ni, C., & Hu, J. (2014, August 21). Good Partnership between Sulfur and Fluorine: Sulfur-Based Fluorination and Fluoroalkylation Reagents for Organic Synthesis.

- Organic Chemistry Portal. (n.d.).

- Enamine. (n.d.). 2-[(Fluoromethyl)sulfonyl]-pyridine. Enamine.

- BenchChem. (2025). A Researcher's Guide to the Validation of Analytical Methods for Pergolide Sulfone Impurity. BenchChem.

- U.S. Food and Drug Administration. (1998, May 27). Stability Testing of Drug Substances and Drug Products. U.S.

- European Medicines Agency. (n.d.). Q 1 A (R2) Stability Testing of new Drug Substances and Products. European Medicines Agency.

- Zhang, Z., et al. (2019, May 27). Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity.

- Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.

- Islam, M. M., et al. (2025, August 6). Deciphering reduction stability of sulfone and fluorinated sulfone electrolytes:Insight from quantum chemical calculations.

- Lee, H. W., et al. (n.d.). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. PubMed.

- International Council for Harmonisation. (2025, April 11). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1.

- BenchChem. (2025). Issues with 2-phenoxyethane-1-sulfonyl fluoride stability in aqueous solutions. BenchChem.

- Argonne National Laboratory. (n.d.). Principle in Developing Novel Fluorinated Sulfone Electrolyte for High Voltage Lithium-ion Batteries.

- Fakhree, M. A. A., et al. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.

- Rytting, E., et al. (n.d.). Aqueous and cosolvent solubility data for drug-like organic compounds.

- Argonne National Laboratory. (n.d.).

- Liu, Y., et al. (2025, November 10). The thermal degradation kinetics of sulfonated poly(aryl ether ketone sulfone).

- Rytting, E., et al. (2025, August 7). Aqueous and cosolvent solubility data for drug-like organic compounds.

- Valentová, K., et al. (n.d.).

- Argonne National Laboratory. (n.d.). Principle in developing novel fluorinated sulfone electrolyte for high voltage lithium-ion batteries. Energy & Environmental Science (RSC Publishing).

- Shintani, E., & Sakamoto, S. (2011, August 24).

- European Medicines Agency. (2023, July 13). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. European Medicines Agency.

- Bajaj, S., et al. (2012, March 17). Stability Testing of Pharmaceutical Products.

- AERU, University of Hertfordshire. (n.d.). Pyridine sulfonic acid. AERU.

- Kim, Y. J., et al. (2025, September 26). Thermal degradation of polysulfones X: The thermal degradation of poly(olefin sulfone)s.

- chemeurope.com. (n.d.). Pyridine. chemeurope.com.

- Solubility of Things. (n.d.). Pyridine. Solubility of Things.

Sources

- 1. sioc.cas.cn [sioc.cas.cn]

- 2. Difluoromethyl 2-pyridyl sulfone: a versatile carbonyl gem-difluoroolefination reagent - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. 2-[(Fluoromethyl)sulfonyl]-pyridine - Enamine [enamine.net]

- 6. Pyridine [chemeurope.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. researchgate.net [researchgate.net]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. acdlabs.com [acdlabs.com]

- 11. pharmtech.com [pharmtech.com]

- 12. ema.europa.eu [ema.europa.eu]

- 13. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 14. ikev.org [ikev.org]

- 15. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Data of Fluoromethyl 2-pyridyl sulfone

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Versatile Fluoromethylating Agent

Fluoromethyl 2-pyridyl sulfone, a compound that has garnered significant attention in synthetic chemistry, serves as a potent and versatile reagent for the introduction of the fluoromethyl group into organic molecules. Its stability and unique reactivity have made it an invaluable tool in the synthesis of complex fluorinated compounds, which are of high interest in medicinal chemistry and materials science due to the profound effects of fluorine on molecular properties. This guide provides a comprehensive overview of the spectroscopic data of Fluoromethyl 2-pyridyl sulfone, offering a foundational understanding for its identification, characterization, and application in research and development.

The structural and electronic properties of Fluoromethyl 2-pyridyl sulfone, first reported by Zhao, Huang, Zhu, and Hu in 2010, underpin its utility. The presence of the electron-withdrawing 2-pyridyl sulfonyl group activates the fluoromethyl moiety, facilitating its transfer in various chemical transformations. A thorough understanding of its spectroscopic signature is paramount for any researcher working with this reagent.

Molecular Structure and Key Spectroscopic Features

The molecular structure of Fluoromethyl 2-pyridyl sulfone is fundamental to interpreting its spectroscopic data. The molecule consists of a pyridine ring linked at the 2-position to a sulfonyl group, which in turn is bonded to a fluoromethyl group. This arrangement gives rise to a unique set of signals in NMR and mass spectrometry.

Caption: Molecular structure of Fluoromethyl 2-pyridyl sulfone.

Spectroscopic Data Analysis

A multi-technique spectroscopic approach is essential for the unambiguous characterization of Fluoromethyl 2-pyridyl sulfone. The following sections detail the expected signals in ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information on the hydrogen atoms within the molecule. The pyridine ring protons and the methylene protons of the fluoromethyl group give rise to characteristic signals.

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| Pyridine H | 7.50 - 8.80 | Multiplet | - |

| CH₂F | 5.00 - 5.50 | Doublet | ~48 |

The protons on the pyridine ring appear as a complex multiplet in the aromatic region. The most diagnostic signal is the doublet corresponding to the methylene protons of the fluoromethyl group, which is split by the adjacent fluorine atom with a large coupling constant, a hallmark of geminal H-F coupling.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the carbon framework of the molecule. The carbon atoms of the pyridine ring and the fluoromethyl group each produce distinct signals.

| Carbon | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| Pyridine C | 120 - 155 | Multiplet | - |

| CH₂F | 80 - 90 | Doublet | ~240 |

The carbon atoms of the pyridine ring resonate in the aromatic region. The carbon of the fluoromethyl group appears as a doublet due to the large one-bond coupling with the directly attached fluorine atom.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is a powerful tool for the characterization of fluorinated compounds due to its high sensitivity and wide chemical shift range.[1][2]

| Fluorine | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| CH₂F | -210 to -230 | Triplet | ~48 |

The fluorine atom of the fluoromethyl group gives rise to a triplet in the ¹⁹F NMR spectrum. This splitting pattern is a result of coupling to the two adjacent protons of the methylene group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| Technique | m/z | Fragment |

| Electrospray Ionization (ESI-MS) | 176.0176 | [M+H]⁺ |

Under soft ionization techniques like ESI, the protonated molecular ion is typically observed, confirming the molecular weight of the compound.

Experimental Protocol: Synthesis of Fluoromethyl 2-pyridyl sulfone

The synthesis of Fluoromethyl 2-pyridyl sulfone is a two-step process starting from commercially available 2-mercaptopyridine.[3] The following protocol is based on the method reported by Hu and coworkers.

Step 1: Synthesis of 2-(Fluoromethylthio)pyridine

Caption: Workflow for the synthesis of 2-(Fluoromethylthio)pyridine.

-

To a solution of 2-mercaptopyridine in a suitable aprotic solvent such as dimethylformamide (DMF), add a base (e.g., potassium carbonate).

-

Cool the mixture to 0 °C.

-

Slowly add a fluoromethylating agent (e.g., bromofluoromethane).

-

Allow the reaction to warm to room temperature and stir until completion, monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography to yield 2-(fluoromethylthio)pyridine.

Step 2: Oxidation to Fluoromethyl 2-pyridyl sulfone

Caption: Workflow for the oxidation to Fluoromethyl 2-pyridyl sulfone.

-

Dissolve the 2-(fluoromethylthio)pyridine obtained from Step 1 in a chlorinated solvent like dichloromethane (CH₂Cl₂).

-

Cool the solution to 0 °C.

-

Add a suitable oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise.

-

Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

-

Wash the reaction mixture with a basic aqueous solution (e.g., saturated sodium bicarbonate) to remove acidic byproducts.

-

Extract the aqueous layer with the organic solvent.

-

Combine the organic layers, dry, and concentrate to afford the crude product.

-

Purify the product by recrystallization or column chromatography to obtain pure Fluoromethyl 2-pyridyl sulfone.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive reference for the characterization of Fluoromethyl 2-pyridyl sulfone. The distinctive signals in ¹H, ¹³C, and ¹⁹F NMR, in conjunction with mass spectrometry data, allow for its unambiguous identification. The provided synthesis protocol offers a reliable method for its preparation in the laboratory. As a key reagent in modern organic synthesis, a thorough understanding of its properties and characterization is essential for its effective application in the development of novel fluorinated molecules for the pharmaceutical and agrochemical industries.

References

-

Zhao, Y., Huang, W., Zhu, L., & Hu, J. (2010). Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones. Organic Letters, 12(7), 1444–1447. [Link]

-

Kong, T., & Hu, J. (2022). CHAPTER 4: Difluoromethyl 2-Pyridyl Sulfone: A Versatile Reagent for the Synthesis of Organofluorine Compounds. In Perfluoroalkyl Substances: Synthesis, Applications, Challenges and Regulations (pp. 113-145). Royal Society of Chemistry. [Link]

-

Gao, B., et al. (2011). From Difluoromethyl 2‐Pyridyl Sulfone to Difluorinated Sulfonates: A Protocol for Nucleophilic Difluoro(sulfonato)methylation. Angewandte Chemie International Edition, 50(8), 1881-1884. [Link]

-

Prakash, G. K. S., et al. (2011). N-Tosyl-S-difluoromethyl-S-phenylsulfoximine: A New Difluoromethylation Reagent for S-, N-, and C-Nucleophiles. Organic Letters, 13(10), 2582–2585. [Link]

-

Wikipedia. (2023, December 2). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

-

Ni, C., et al. (2011). Difluoromethyl Phenyl Sulfone as a Selective Difluoromethylene Dianion Equivalent. Angewandte Chemie International Edition, 50(41), 9873-9876. [Link]

-

Zhang, W., et al. (2020). Difluoromethyl 2-Pyridyl Sulfoximine: A Stereoselective Nucleophilic Reagent for Difluoro(aminosulfinyl)methylation and Difluoro(aminosulfonyl)methylation. CCS Chemistry, 2(4), 1-13. [Link]

Sources

An In-depth Technical Guide on the Safety and Handling of Fluoromethyl 2-pyridyl sulfone

Abstract

Fluoromethyl 2-pyridyl sulfone and its analogues, such as difluoromethyl 2-pyridyl sulfone, are increasingly vital reagents in medicinal chemistry and drug development.[1][2] Their utility in introducing fluorinated moieties into organic molecules allows for profound modulation of the physical, chemical, and biological properties of target compounds.[3] This guide provides a comprehensive overview of the safety protocols and handling procedures for Fluoromethyl 2-pyridyl sulfone and its derivatives. It is intended for researchers, scientists, and drug development professionals. The document outlines hazard identification, risk mitigation strategies, personal protective equipment (PPE) recommendations, and emergency procedures to ensure safe laboratory operations.

Introduction to Fluoromethyl 2-pyridyl sulfone and its Analogs

Fluoromethyl 2-pyridyl sulfone and its close analog, difluoromethyl 2-pyridyl sulfone, belong to a class of compounds that have gained significant attention as versatile reagents in organic synthesis.[2] They are particularly valued for their role in the synthesis of organofluorine compounds, which are prominent in pharmaceuticals, agrochemicals, and advanced materials.[2][3][4] The incorporation of fluoromethyl and difluoromethyl groups can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[3]

Difluoromethyl 2-pyridyl sulfone, often referred to as the "Hu Reagent," is a stable, crystalline solid that serves as an efficient reagent for gem-difluoroolefination of aldehydes and ketones.[3][5] This reactivity makes it a cornerstone in the synthesis of complex fluorinated molecules.[1][2] Given their potent reactivity and increasing use, a thorough understanding of the safety and handling of these sulfones is paramount for all laboratory personnel.

Hazard Identification and Toxicological Profile

While specific toxicological data for Fluoromethyl 2-pyridyl sulfone is not extensively documented in publicly available literature, the hazards can be inferred from data on analogous compounds like difluoromethyl 2-pyridyl sulfone and the structural components (pyridine and sulfone groups).

GHS Classification for Analogous Compounds (Difluoromethyl 2-pyridyl sulfone):

| Hazard Class | Category | Hazard Statement | Pictogram |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed | GHS06 (Skull and Crossbones) |

| Eye Irritation | Category 2 | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) |

| Skin Irritation | Category 2 | H315: Causes skin irritation | GHS07 (Exclamation Mark) |

| Specific Target Organ Toxicity | Single Exposure | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) |

Source: Sigma-Aldrich, Fluorochem Safety Data Sheets[6]

Toxicological Insights:

-

Oral Toxicity: The primary hazard associated with these compounds is acute oral toxicity. Ingestion can be fatal or cause significant adverse health effects.

-

Irritation: The compounds are irritants, capable of causing serious damage to the eyes and moderate irritation to the skin and respiratory tract.[6]

-

Pyridine Moiety: The pyridine component of the molecule suggests potential for systemic effects. Pyridine itself can cause damage to the liver and kidneys and may lead to anemia with prolonged exposure.[7][8][9] Although the sulfone is a modified form, it is prudent to consider these potential long-term effects.

-

Combustion Hazards: In the event of a fire, pyridyl sulfones can decompose to release highly toxic and corrosive gases, including carbon oxides, nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen fluoride.[10]

Risk Assessment and Mitigation Workflow

A systematic approach to risk assessment is critical before any work with Fluoromethyl 2-pyridyl sulfone begins. The following workflow, illustrated in the diagram below, provides a self-validating system for ensuring laboratory safety.

Caption: Figure 2. Emergency Response Decision Tree

-

Spill Response: For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for hazardous waste disposal. [6]Avoid creating dust.

-

First Aid (Exposure):

-